molecular formula C20H32 B1252091 Ent-sandaracopimaradiene CAS No. 21738-16-9

Ent-sandaracopimaradiene

Cat. No. B1252091
CAS RN: 21738-16-9
M. Wt: 272.5 g/mol
InChI Key: XDSYKASBVOZOAG-LFGUQSLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-sandaracopimara-8(14),15-diene is a pimaradiene.

Scientific Research Applications

Terpenoids from Guarea rhopalocarpa

A study isolated two sandaracopimaradiene diterpenoids, including ent-sandaracopimaradiene, from the leaves of G. rhopalocarpa. These compounds showed weak antiprotozoal activity against specific protozoans but did not exhibit significant cytotoxic activity against KB cells (Camacho et al., 2001).

Xanthine Oxidase Inhibitory Terpenoids

Ent-sandaracopimaradiene showed inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism. It was found to protect cisplatin-induced cell death by reducing reactive oxygen species (ROS) in human urothelial and bladder cancer cells (Lin et al., 2010).

Biosynthesis of Cyclic Diterpene Hydrocarbons in Rice

Research on rice cell suspensions revealed the biosynthesis of various diterpene hydrocarbons, including ent-sandaracopimaradiene. The study provided insights into the biosynthesis pathways and the response of rice cells to certain stimuli (Mohan et al., 1996).

Distinct Roles in Rice Oryzalexin Biosynthesis

Ent-sandaracopimaradiene is a precursor in the biosynthesis of rice oryzalexin antibiotic phytoalexins. Specific enzymes were identified that catalyze alternative hydroxylation of ent-sandaracopimaradiene, underlining its role in the plant's defense mechanisms (Wu et al., 2013).

Diterpenes in Immunomodulation

Diterpenes like sandaracopimaric acid and sandaracopimaradiene-3beta-ol were found to activate human dendritic cells, enhancing T cell stimulatory capacity and favoring Th1 cell polarization. This indicates potential applications in DC-based vaccines for cancer immunotherapy (Takei et al., 2008).

Anti-inflammatory Effects

Ent-sandaracopimaradiene derivatives showed significant inhibitory effects on chemical mediators in various immune cells, indicating potential anti-inflammatory applications (Wang et al., 2005).

Anthelmintic Activity

8(14),15-Sandaracopimaradiene-7α,18-diol, a compound related to ent-sandaracopimaradiene, was identified as having anthelmintic activity, which could be useful in the development of treatments against worm infections (Van Puyvelde et al., 2018).

properties

CAS RN

21738-16-9

Product Name

Ent-sandaracopimaradiene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aR,4bR,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m1/s1

InChI Key

XDSYKASBVOZOAG-LFGUQSLTSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCCC3(C)C)C)C=C

SMILES

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C

synonyms

ent-sandaracopimaradiene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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